molecular formula C19H22BFO3 B12511351 2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12511351
M. Wt: 328.2 g/mol
InChI Key: GQVFVXAKTKFXBW-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzyloxy group, a fluorophenyl group, and a dioxaborolane ring. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(benzyloxy)-6-fluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-throughput screening methods helps in identifying the best reaction conditions and catalysts for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Biaryl compounds

Scientific Research Applications

2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base to form a biaryl compound. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a benzyloxy group, a fluorophenyl group, and a dioxaborolane ring. This unique structure allows it to participate in specific chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C19H22BFO3

Molecular Weight

328.2 g/mol

IUPAC Name

2-(2-fluoro-6-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)17-15(21)11-8-12-16(17)22-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3

InChI Key

GQVFVXAKTKFXBW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCC3=CC=CC=C3

Origin of Product

United States

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